molecular formula C8H10O5 B055262 Diallyl dicarbonate CAS No. 115491-93-5

Diallyl dicarbonate

Cat. No.: B055262
CAS No.: 115491-93-5
M. Wt: 186.16 g/mol
InChI Key: XVSSGIXTKVRGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diallyl pyrocarbonate, also known as diallyl dicarbonate, is an organic compound with the molecular formula C8H10O5. It is a colorless to light yellow liquid that is used primarily as a reagent in organic synthesis. This compound is known for its ability to introduce the allyloxycarbonyl (Alloc) protecting group to primary and secondary amines, making it valuable in peptide synthesis and other chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diallyl pyrocarbonate can be synthesized through various methods. One common method involves the reaction of allyl alcohol with phosgene. This reaction proceeds in two stages: first, the formation of allyl chloroformate, followed by its conversion to diallyl pyrocarbonate. The reaction typically requires a base to neutralize the hydrogen chloride byproduct .

Another method involves the use of urea as a carbonyl donor. In this process, urea reacts with allyl alcohol in the presence of a catalyst such as lanthanum chloride (LaCl3) to form diallyl pyrocarbonate .

Industrial Production Methods

Industrial production of diallyl pyrocarbonate often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments ensures high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Diallyl pyrocarbonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are allyloxycarbonyl-protected amines, alcohols, and thiols. These protected compounds are valuable intermediates in organic synthesis and peptide chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diallyl pyrocarbonate is unique due to its ability to introduce the allyloxycarbonyl protecting group, which is stable under a wide range of conditions. This makes it particularly valuable in peptide synthesis and other applications where stability and selectivity are crucial .

Properties

IUPAC Name

prop-2-enoxycarbonyl prop-2-enyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c1-3-5-11-7(9)13-8(10)12-6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSSGIXTKVRGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)OC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402700
Record name Diallyl pyrocarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115491-93-5
Record name Diallyl pyrocarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diallyl Pyrocarbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diallyl dicarbonate
Reactant of Route 2
Reactant of Route 2
Diallyl dicarbonate
Reactant of Route 3
Reactant of Route 3
Diallyl dicarbonate
Reactant of Route 4
Reactant of Route 4
Diallyl dicarbonate
Reactant of Route 5
Reactant of Route 5
Diallyl dicarbonate
Reactant of Route 6
Reactant of Route 6
Diallyl dicarbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.